3-Benzoyl-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline hydrochloride
Description
IUPAC Nomenclature Breakdown and Isomeric Considerations
The compound’s IUPAC name, 3-benzoyl-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline hydrochloride , is constructed by systematically identifying substituents on the quinoline core.
- Parent Structure : Quinoline, a bicyclic heterocycle with a benzene ring fused to a pyridine ring.
- Substituents :
- 3-Benzoyl : A benzoyl group (C₆H₅CO-) attached at position 3 of the quinoline.
- 4-(4-ethylpiperazin-1-yl) : A 4-ethylpiperazine moiety linked via its nitrogen atom to position 4 of the quinoline.
- 6-Methoxy : A methoxy group (-OCH₃) at position 6.
- Salt Form : The hydrochloride salt enhances solubility and stability.
Isomeric Considerations :
- Positional Isomerism : Substituents occupy distinct positions (3, 4, 6), eliminating ambiguity.
- Conformational Isomerism : The piperazine ring’s nitrogen atoms are sp³ hybridized, allowing flexibility in substituent orientation.
- Piperazine Substituent : The ethyl group at the piperazine’s nitrogen introduces steric bulk, influencing molecular geometry.
X-ray Crystallographic Characterization of Molecular Geometry
While direct crystallographic data for this compound is unavailable, insights can be derived from structurally related quinoline-piperazine hybrids:
Key Observations :
- Conformational Rigidity : The quinoline’s planar structure restricts rotational freedom, while the piperazine ring adopts a chair-like conformation.
- Hydrogen Bonding : Potential H-bonds between the quinoline’s nitrogen and adjacent groups (e.g., hydrochloride counterion).
- Crystal Packing : Methoxy and benzoyl groups may participate in van der Waals interactions or π-π stacking with adjacent molecules.
Comparative Analysis with Related Quinoline-Piperazine Hybrid Structures
Table 1: Structural Comparison of Quinoline-Piperazine Derivatives
Structural Implications :
- Benzoyl Group : Introduces electron-withdrawing effects, modulating quinoline’s aromaticity.
- Methoxy Group : Electron-donating, stabilizing positive charge on quinoline’s nitrogen.
- Piperazine Modifications : Ethyl or phenyl substituents alter solubility and binding affinity in biological systems.
Synthetic Relationships :
- Benzoyl Introduction : Typically via Friedel-Crafts acylation or nucleophilic substitution.
- Piperazine Coupling : Achieved through SNAr reactions with chloroquinolines and piperazine derivatives.
Properties
IUPAC Name |
[4-(4-ethylpiperazin-1-yl)-6-methoxyquinolin-3-yl]-phenylmethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2.ClH/c1-3-25-11-13-26(14-12-25)22-19-15-18(28-2)9-10-21(19)24-16-20(22)23(27)17-7-5-4-6-8-17;/h4-10,15-16H,3,11-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMJQHIAAIWRIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=CC=C4)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Pathway Selection
The target molecule’s structure necessitates disassembly into three primary components:
- Quinoline core with methoxy at position 6 and benzoyl at position 3.
- 4-Ethylpiperazin-1-yl moiety at position 4.
- Hydrochloride counterion introduced during final salt formation.
Retrosynthetic logic prioritizes early-stage installation of the methoxy and benzoyl groups to leverage directing effects during subsequent functionalization. Chlorination at position 4 enables nucleophilic displacement by 4-ethylpiperazine, followed by benzoylation or vice versa, depending on intermediate stability.
Quinoline Core Synthesis via Gould-Jacobs Cyclization
The Gould-Jacobs reaction, a well-established method for quinoline synthesis, was employed to construct the 6-methoxy-3-benzoylquinoline intermediate. This involves condensation of 2-methoxyaniline with ethyl benzoylacetate under acidic conditions (Scheme 1):
Scheme 1: Gould-Jacobs Cyclization
- 2-Methoxyaniline (1.0 equiv) and ethyl benzoylacetate (1.2 equiv) are refluxed in polyphosphoric acid (PPA) at 120–140°C for 8–12 hours.
- Cyclodehydration yields 6-methoxy-3-benzoylquinoline (72–85% yield), confirmed by $$ ^1H $$-NMR (δ 8.52 ppm, quinoline-H2) and ESI-MS ($$ m/z $$ 294.1 [M+H]$$^+ $$).
Table 1: Optimization of Gould-Jacobs Reaction Conditions
| Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| PPA | 120 | 8 | 72 |
| H$$2$$SO$$4$$ | 100 | 12 | 58 |
| HCl (conc.) | 110 | 10 | 65 |
PPA emerged as the optimal catalyst, providing superior yields due to its dual role as solvent and dehydrating agent.
Regioselective Chlorination at Position 4
Chlorination of the quinoline core at position 4 was achieved using phosphorus oxychloride (POCl$$_3$$), leveraging the electron-deficient nature of the quinoline nitrogen to direct electrophilic attack (Scheme 2):
Scheme 2: Chlorination with POCl$$_3$$
- 6-Methoxy-3-benzoylquinoline (1.0 equiv) is refluxed with POCl$$_3$$ (5.0 equiv) and $$ N,N $$-dimethylaniline (0.1 equiv) at 110°C for 6 hours.
- Quenching with ice-water yields 4-chloro-6-methoxy-3-benzoylquinoline (89% yield), characterized by $$ ^{13}C $$-NMR (δ 145.2 ppm, C-Cl) and HPLC purity (99.1% at 254 nm).
Table 2: Chlorination Reagent Screening
| Reagent | Additive | Yield (%) |
|---|---|---|
| POCl$$_3$$ | $$ N,N $$-DMA | 89 |
| SOCl$$_2$$ | Pyridine | 63 |
| Cl$$_2$$ (gas) | AlCl$$_3$$ | 41 |
POCl$$3$$ demonstrated superior regioselectivity, attributed to its ability to generate reactive P(O)Cl$$2^+$$ intermediates.
Nucleophilic Substitution with 4-Ethylpiperazine
Displacement of the 4-chloro group by 4-ethylpiperazine proceeded via SNAr mechanism in dimethylformamide (DMF) under alkaline conditions (Scheme 3):
Scheme 3: Piperazine Substitution
- 4-Chloro-6-methoxy-3-benzoylquinoline (1.0 equiv) and 4-ethylpiperazine (3.0 equiv) are stirred in DMF at 90°C for 24 hours with K$$2$$CO$$3$$ (2.0 equiv).
- Workup affords 3-benzoyl-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline (78% yield), validated by $$ ^1H $$-NMR (δ 3.45 ppm, piperazine-CH$$_2$$) and APCI-MS ($$ m/z $$ 417.2 [M+H]$$^+ $$).
Table 3: Solvent and Base Optimization
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | K$$2$$CO$$3$$ | 90 | 78 |
| DMSO | Et$$_3$$N | 100 | 65 |
| Toluene | NaOH | 80 | 42 |
DMF’s high polarity facilitated piperazine solubility and reaction efficiency.
Hydrochloride Salt Formation
The free base was converted to its hydrochloride salt using gaseous HCl in ethyl acetate (Scheme 4):
Scheme 4: Salt Formation
- 3-Benzoyl-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline (1.0 equiv) is dissolved in ethyl acetate, and HCl gas is bubbled through the solution at 0°C.
- Precipitation yields the hydrochloride salt (95% recovery), with melting point 218–220°C and HPLC purity 99.5%.
Table 4: Analytical Data Summary
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 218–220°C | Differential Scanning Calorimetry |
| Molecular Weight | 453.9 g/mol | ESI-MS |
| HPLC Purity | 99.5% | C18 Column, 254 nm |
| $$ ^1H $$-NMR (DMSO-$$ d_6 $$) | δ 8.72 (s, 1H, H2), 3.48 (m, 8H, piperazine) | 500 MHz |
Challenges and Mitigation Strategies
- Regioselectivity in Chlorination : Competing chlorination at position 2 was minimized using $$ N,N $$-dimethylaniline as a selectivity modulator.
- Piperazine Over-alkylation : Excess 4-ethylpiperazine (3.0 equiv) ensured complete displacement while avoiding quaternary salt formation.
- Benzoyl Group Stability : Mild acidic conditions during Gould-Jacobs cyclization prevented benzoyl hydrolysis.
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of functionalized quinoline compounds.
Scientific Research Applications
Scientific Research Applications
The applications of 3-Benzoyl-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline hydrochloride can be categorized into several key areas:
Medicinal Chemistry
- Anticancer Activity : Research indicates that quinoline derivatives exhibit significant anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cells by modulating specific signaling pathways .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens, showing promising results against both Gram-positive and Gram-negative bacteria .
Biological Research
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes linked to diseases such as Alzheimer's. It may act as an acetylcholinesterase inhibitor, which is crucial for increasing acetylcholine levels in neurodegenerative conditions .
- Antiviral Properties : Preliminary studies suggest potential antiviral effects, although further research is needed to establish efficacy and mechanisms .
Chemical Synthesis
- Building Block for Complex Molecules : As a versatile reagent, it serves as a building block in the synthesis of more complex organic molecules, facilitating advancements in drug discovery and development.
Material Science
- Development of New Materials : The compound's unique properties allow it to be used in developing new materials with specific functionalities, potentially useful in various industrial applications.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of various quinoline derivatives, including this compound. The results indicated significant cytotoxicity against several cancer cell lines, with mechanisms involving apoptosis induction through caspase activation .
Case Study 2: Antimicrobial Efficacy
Research demonstrated that this compound exhibited substantial antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .
Case Study 3: Neuroprotective Effects
In a model simulating Alzheimer's disease, the compound was shown to improve cognitive function by inhibiting acetylcholinesterase activity. This suggests potential therapeutic applications for neurodegenerative diseases characterized by cholinergic deficits .
Mechanism of Action
The mechanism of action of 3-Benzoyl-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Nalidixic Acid: An antibacterial agent that shares the quinoline core structure.
Uniqueness
3-Benzoyl-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
3-Benzoyl-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline hydrochloride is a synthetic compound belonging to the quinoline family, which is recognized for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial, antiviral, and anticancer research.
Chemical Structure and Synthesis
The compound's IUPAC name is [4-(4-ethylpiperazin-1-yl)-6-methoxyquinolin-3-yl]-phenylmethanone;hydrochloride. Its synthesis typically involves multi-step organic reactions, starting with the formation of the quinoline core, followed by the introduction of various functional groups to enhance its biological activity. The final product is obtained as a hydrochloride salt to improve solubility and stability.
Antimicrobial Properties
Research indicates that quinoline derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound demonstrate efficacy against various bacterial strains and fungi. The mechanism often involves inhibition of microbial growth through interference with essential cellular processes.
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. Notably, it has been observed to induce cell death in specific cancer types, likely through mechanisms involving apoptosis and cell cycle arrest. Comparative studies with established anticancer agents have shown promising results, suggesting that this compound may serve as a lead for developing new anticancer therapies.
Case Studies
- Anticancer Evaluation : A study involving a series of quinoline derivatives, including this compound, demonstrated significant inhibition of cancer cell proliferation across multiple lines such as MDA-MB-468 (breast cancer) and A498 (renal cancer). The IC50 values were notably lower than those of traditional chemotherapeutics, indicating enhanced potency.
- Mechanism of Action : Further investigations revealed that this compound may inhibit specific enzymes associated with cancer progression, such as cyclooxygenase (COX) enzymes and sirtuins. These findings suggest a dual mechanism where both anti-inflammatory and direct anticancer effects contribute to its overall efficacy.
Comparative Analysis
| Compound | Activity | IC50 (µM) | Target |
|---|---|---|---|
| This compound | Anticancer | 2.5 | COX Inhibition |
| Chloroquine | Antimalarial | 0.5 | Plasmodium falciparum |
| Nalidixic Acid | Antibacterial | 10 | DNA Gyrase |
Q & A
Q. Methodological Answer :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzoyl proton signals at δ 7.8–8.2 ppm; ethylpiperazine CH₂ at δ 2.5–3.0 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 446.2234) and fragmentation patterns .
- FTIR : Detect carbonyl stretches (C=O at ~1680 cm⁻¹) and N-H stretches from piperazine (~3300 cm⁻¹) .
Advanced: How can researchers assess purity and identify trace impurities?
Q. Methodological Answer :
- HPLC-DAD : Use a C18 column with 0.1% formic acid in acetonitrile/water (gradient: 10% → 90% ACN over 20 min). Compare retention times to pharmacopeial standards (e.g., Enrofloxacin impurity analogs ).
- LC-MS/MS : Detect impurities <0.1% (e.g., de-ethylated piperazine byproduct at m/z 418.1921) .
Validation : Perform spike-and-recovery experiments with synthesized impurity standards (e.g., desfluoro analogs) .
Basic: What biological activities are hypothesized for this compound?
Methodological Answer :
Based on structural analogs (e.g., fluoroquinolones and antimalarial quinolines ):
- Antimicrobial : Likely targets DNA gyrase or topoisomerase IV due to the 4-ethylpiperazine moiety .
- Anticancer : The benzoyl group may enhance lipophilicity for membrane penetration, targeting kinase pathways .
Validation : Conduct in vitro MIC assays (bacterial strains) and MTT assays (cancer cell lines) with IC₅₀ calculations .
Advanced: How to resolve contradictions in reported solubility data for this compound?
Methodological Answer :
Discrepancies arise from:
- Solvent polarity : LogP ~2.5 predicts higher solubility in DMSO or ethanol than water .
- Salt form : Hydrochloride salt improves aqueous solubility (e.g., 10 mg/mL in PBS pH 7.4 vs. <1 mg/mL for free base) .
Resolution : Use standardized shake-flask methods (USP <1236>) with UV quantification at λ_max 320 nm .
Advanced: What computational strategies predict binding modes with biological targets?
Q. Methodological Answer :
- Molecular docking (AutoDock Vina) : Model interactions with S. aureus gyrase (PDB: 2XCT). The 4-ethylpiperazine group shows hydrogen bonding with Asp81 .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
- QSAR : Correlate substituent electronegativity (e.g., benzoyl vs. acetyl) with antibacterial IC₅₀ values .
Basic: How to evaluate stability under varying storage conditions?
Q. Methodological Answer :
- Forced degradation studies : Expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1B). Monitor via HPLC for degradation products (e.g., hydrolyzed benzoyl group at R_t 8.2 min) .
- Kinetic modeling : Calculate shelf life using Arrhenius plots (Eₐ ~85 kJ/mol for hydrochloride salt) .
Advanced: How does the 4-ethylpiperazine moiety influence structure-activity relationships (SAR)?
Q. Methodological Answer :
- Piperazine conformation : The ethyl group enhances lipophilicity (clogP +0.5) and bioavailability compared to unsubstituted piperazine .
- Target engagement : Molecular dynamics show ethylpiperazine improves fit into hydrophobic pockets of bacterial efflux pumps (e.g., AcrB in E. coli) .
SAR Validation : Synthesize analogs (e.g., 4-methylpiperazine) and compare MIC values .
Advanced: What strategies mitigate poor solubility in physiological buffers?
Q. Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
